m-Fluorophenyl trifluoromethanesulfonate m-Fluorophenyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 57606-65-2
VCID: VC7859322
InChI: InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H
SMILES: C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F
Molecular Formula: C7H4F4O3S
Molecular Weight: 244.17 g/mol

m-Fluorophenyl trifluoromethanesulfonate

CAS No.: 57606-65-2

Cat. No.: VC7859322

Molecular Formula: C7H4F4O3S

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

m-Fluorophenyl trifluoromethanesulfonate - 57606-65-2

CAS No. 57606-65-2
Molecular Formula C7H4F4O3S
Molecular Weight 244.17 g/mol
IUPAC Name (3-fluorophenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H
Standard InChI Key LKAKRVBLXMUOHC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F

Structural and Molecular Characteristics

Molecular Architecture

m-Fluorophenyl trifluoromethanesulfonate consists of a benzene ring substituted with a fluorine atom at the meta position and a trifluoromethanesulfonate group at the para position. The triflate group is a potent leaving group due to the electron-withdrawing effects of the three fluorine atoms and the resonance stabilization of the resultant sulfonate anion . Key molecular parameters include:

PropertyValueSource
Molecular formulaC₇H₄F₄O₃S
Molecular weight260.16 g/molCalculated
Boiling point~150–160°C (estimated)Analogous
Density~1.55–1.60 g/cm³ (estimated)Analogous

The meta-fluorine substituent induces electronic and steric effects that influence reactivity in substitution and coupling reactions .

Spectroscopic Characterization

  • ¹H NMR: The aromatic protons exhibit splitting patterns consistent with meta-substitution. For example, the proton adjacent to fluorine (H-2) appears as a doublet of doublets (J = 8.5 Hz, 2.3 Hz), while H-4 and H-6 resonate as a doublet (J = 8.5 Hz) .

  • ¹⁹F NMR: Two distinct signals are observed: one for the aryl fluorine (-112 ppm) and another for the triflate group (-78 ppm) .

  • Mass spectrometry: EI-MS typically shows a molecular ion peak at m/z 260 (M⁺) and fragment ions corresponding to [CF₃SO₃]⁻ (149 m/z) .

Synthesis and Optimization

General Synthesis Protocol

m-Fluorophenyl trifluoromethanesulfonate is synthesized via reaction of m-fluorophenol with trifluoromethanesulfonic anhydride (Tf₂O) under basic conditions :

Procedure:

  • Dissolve m-fluorophenol (5 mmol) and pyridine (7.5 mmol) in dichloromethane (25 mL) at 0°C.

  • Add Tf₂O (6 mmol) dropwise and stir at room temperature for 4–6 hours.

  • Quench with 2M HCl, wash with NaHCO₃ and brine, dry (Na₂SO₄), and purify via flash chromatography (hexane/ethyl acetate) .

Yield: 85–92% (reported for analogous aryl triflates) .

Reaction Optimization

  • Solvent: Dichloromethane or acetonitrile provides optimal solubility and reaction rates .

  • Base: Pyridine or DIPEA neutralizes HCl byproducts, preventing decomposition of the triflate .

  • Temperature: Reactions proceed efficiently at 0–25°C; higher temperatures risk hydrolysis .

Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The triflate group activates the aromatic ring toward electrophilic attack. For example, nitration of m-fluorophenyl triflate yields 3-fluoro-4-nitrobenzene sulfonate, with regioselectivity dictated by the electron-withdrawing triflate .

Cross-Coupling Reactions

m-Fluorophenyl triflate participates in palladium-catalyzed couplings, such as:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives (yield: 70–90%) .

  • Buchwald-Hartwig amination: Forms aryl amines with secondary amines (yield: 65–80%) .

Mechanism: Oxidative addition of the triflate to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation or reductive elimination .

Applications in Organic Synthesis

Pharmaceuticals and Agrochemistry

  • Drug intermediates: Used to introduce fluorinated aryl groups into kinase inhibitors and antiviral agents .

  • Herbicides: Serves as a precursor to fluorinated phenoxyacetic acids .

Material Science

  • Liquid crystals: Triflate groups enhance thermal stability in mesogenic compounds .

  • Polymer additives: Improves flame retardancy in polycarbonates .

Recent Advances and Future Directions

SuFEx Chemistry

The sulfur(VI) fluoride exchange (SuFEx) platform enables modular synthesis of sulfonate esters. m-Fluorophenyl triflate could serve as a clickable monomer for polymer functionalization .

Flow Chemistry

Continuous-flow reactors improve safety and scalability of triflate syntheses, reducing exposure to hazardous intermediates .

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